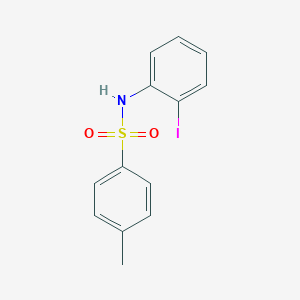

N-(2-碘苯基)-4-甲基苯磺酰胺

描述

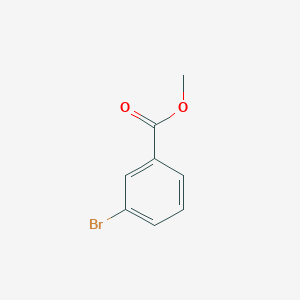

N-(2-iodophenyl)-4-methylbenzenesulfonamide, also known as 4-Iodophenylsulfonyl methylbenzene-2-sulfonamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white solid with a melting point of 164-166°C and a molecular weight of 330.32 g/mol. It is insoluble in water and soluble in organic solvents. This compound is often used as a reagent in organic synthesis and has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.

科学研究应用

苯腈的合成: 它用于从(杂)芳基溴化物合成各种苯腈,包括官能化底物和杂芳基溴化物,收率良好至极好 (安巴拉桑, 纽曼, & 贝勒, 2011).

锌和镉配合物的合成: 它有助于合成在电致发光器件中表现出发光特性的锌和镉配合物 (利芬采娃等人, 2018).

含氮杂环的合成: 该化合物可用于合成含氮杂环,例如羰基亚甲基异吲哚啉 (阿罗尼卡等人, 2016).

铑催化反应中的氰化: 作为一种环境友好的氰化试剂,它可以合成各种取代的丙烯腈和扑尔敏类拮抗剂 (柴坦亚 & 安巴拉桑, 2015).

钯催化的交叉偶联反应: 它用于二芳基乙烯基环丙烷与 2-碘苯酚和 2-碘苯基的钯催化交叉偶联反应中 (李 & 石, 2009).

分子内 Pauson-Khand 反应: 该化合物在分子内 Pauson-Khand 反应中合成环戊基[C]吡咯-5(1H)-酮中发挥重要作用 (帕特尔, 利文豪斯, & 佩根科夫, 2003).

预防 HIV-1 感染: 它可以用作预防人类 HIV-1 感染的靶向制剂 (程德举, 2015).

在 DNA 相互作用和抗增殖活性中的作用: N-磺酰胺衍生物在 DNA 相互作用中起重要作用,影响 DNA 切割效率和抗增殖活性 (冈萨雷斯-阿尔瓦雷斯等人, 2013).

吲哚衍生物的合成: 该化合物及其衍生物是合成吲哚衍生物的关键中间体 (罗来涛, 2008).

未来方向

作用机制

Target of Action

Similar compounds have been known to interact with various biological targets, such as acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Mode of Action

It’s known that the compound can undergo palladium-catalyzed reactions . In these reactions, an oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination occur . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

It’s known that the compound can be involved in oxidative addition reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have been known to exhibit rapid metabolic clearance in vitro, but in vivo metabolism is prolonged, suggesting that the compound may have similar pharmacokinetic properties .

Result of Action

Similar compounds have been known to exhibit antimicrobial, anti-inflammatory, and anticancer activities . This suggests that N-(2-iodophenyl)-4-methylbenzenesulfonamide might have similar effects.

Action Environment

It’s known that similar compounds can be influenced by various factors such as ph, temperature, and the presence of other molecules

属性

IUPAC Name |

N-(2-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVYDXSGFMXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362400 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61613-20-5 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(2-iodophenyl)-4-methylbenzenesulfonamide in palladium-catalyzed reactions?

A: N-(2-iodophenyl)-4-methylbenzenesulfonamide acts as a reactant in palladium-catalyzed cross-coupling reactions with diarylvinylidenecyclopropanes. [] This reaction forms a carbon-carbon bond between the aryl group of the sulfonamide and the cyclopropane moiety, ultimately leading to the formation of 2,2-diaryl-3-tetramethylcyclopropylidene-1-(toluene-4-sulfonyl)-2,3-dihydro-1H-indole derivatives. [] This highlights the compound's utility in constructing complex cyclic structures.

Q2: What interesting structural insights can be gleaned from the reactions of N-(2-iodophenyl)-4-methylbenzenesulfonamide with bicyclopropylidene and carbon monoxide?

A: When N-(2-iodophenyl)-4-methylbenzenesulfonamide reacts with bicyclopropylidene and carbon monoxide under palladium catalysis, a unique dispiro compound is formed. [] The structure of this dispiro compound, 3-NTs, was confirmed by X-ray analysis. [] This reaction highlights a novel tetramolecular cascade process involving acylation, rearrangement, carbon monoxide insertion, and intramolecular nucleophilic trapping. [] The structural complexity of the final product underscores the synthetic potential of N-(2-iodophenyl)-4-methylbenzenesulfonamide in building diverse molecular frameworks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)